

# Application Notes and Protocols: Aluminum-Based Materials for Hydrogen Storage

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Dialuminium*

Cat. No.: *B1238714*

[Get Quote](#)

## Introduction

Aluminum and its compounds are promising candidates for solid-state hydrogen storage due to their high gravimetric and volumetric hydrogen densities. This document provides an overview of the application of various aluminum-based materials, with a primary focus on aluminum hydride ( $\text{AlH}_3$ , or alane), for hydrogen storage. It is intended for researchers and scientists in materials science and energy technology. Aluminum hydride is a binary metal hydride that can store up to 10.1% hydrogen by weight and has a volumetric capacity of 148 kg  $\text{H}_2/\text{m}^3$ , making it a highly attractive material for onboard vehicular hydrogen storage and other applications requiring a dense and safe hydrogen carrier.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Recent research has also explored complex aluminum hydrides (alanates), aluminum-gallium composites for hydrogen generation from water, and nanostructured aluminum materials to improve the thermodynamics and kinetics of hydrogen release and uptake.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) A significant challenge remains the energy-efficient regeneration of the material after hydrogen release.[\[4\]](#)[\[8\]](#)

## Key Aluminum-Based Hydrogen Storage Materials

- Aluminum Hydride (Alane,  $\text{AlH}_3$ ): A covalent hydride existing in several polymorphic forms ( $\alpha$ ,  $\alpha'$ ,  $\beta$ ,  $\gamma$ ,  $\delta$ ,  $\epsilon$ , and  $\zeta$ ), with  $\alpha\text{-AlH}_3$  being the most thermodynamically stable.[\[1\]](#) It decomposes upon heating to release hydrogen gas and solid aluminum.

- Alanates (Complex Hydrides): These materials, such as sodium alanate ( $\text{NaAlH}_4$ ) and lithium alanate ( $\text{LiAlH}_4$ ), are complex metal hydrides with high hydrogen capacities.[5]
- Aluminum-Gallium Composites: These materials utilize a reaction between aluminum nanoparticles and water to generate hydrogen on demand at room temperature.[6][7] The gallium component is crucial for disrupting the passivating aluminum oxide layer.[6][7][9]
- Nanoconfined  $\text{AlH}_3$ : Encapsulating  $\text{AlH}_3$  within nanoporous host materials can alter its thermodynamic properties, potentially enabling easier regeneration.[10]

## Data Presentation

**Table 1: Hydrogen Storage Properties of Aluminum-Based Materials**

| Material                                             | Gravimetric Capacity (wt.%) | Volumetric Capacity (g H <sub>2</sub> /L) | Decomposition Temperature (°C) | Enthalpy of Decomposition (kJ/mol H <sub>2</sub> ) |
|------------------------------------------------------|-----------------------------|-------------------------------------------|--------------------------------|----------------------------------------------------|
| $\alpha$ -Aluminum Hydride ( $\alpha\text{-AlH}_3$ ) | 10.1                        | 148                                       | 100 - 175                      | ~7.6                                               |
| Sodium Alanate ( $\text{NaAlH}_4$ )                  | 5.6 (theoretical)           | 56                                        | >185                           | 37 (Step 1), 47 (Step 2)                           |
| Lithium Alanate ( $\text{LiAlH}_4$ )                 | 7.9 (theoretical)           | 79                                        | >150                           | -                                                  |
| Magnesium Alanate ( $\text{Mg}(\text{AlH}_4)_2$ )    | 6.95 (theoretical)          | 70                                        | >140                           | -                                                  |
| Al-Ga + Water Reaction                               | 3.7 (based on Al)           | 46 (based on Al)                          | Room Temperature               | -                                                  |

Data compiled from multiple sources.[1][3][4][5][11]

## Experimental Protocols

### Protocol 1: Synthesis of $\alpha$ -Aluminum Hydride (Alane)

This protocol describes a common laboratory-scale synthesis of  $\text{AlH}_3$  via the reaction of lithium aluminum hydride ( $\text{LiAlH}_4$ ) and aluminum chloride ( $\text{AlCl}_3$ ) in an ether solvent.

#### Materials:

- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Aluminum chloride ( $\text{AlCl}_3$ ), anhydrous
- Diethyl ether or Tetrahydrofuran (THF), anhydrous
- Argon or Nitrogen gas (inert atmosphere)
- Schlenk line apparatus
- Glassware (flasks, filter funnel), oven-dried

#### Procedure:

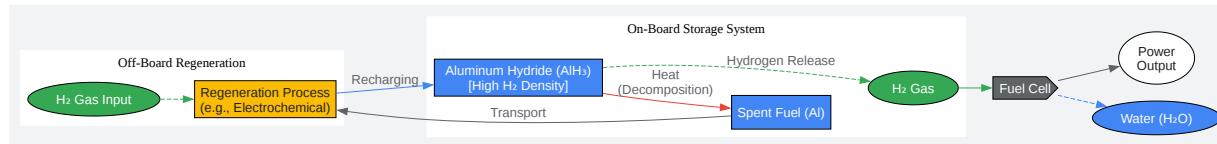
- Setup: Assemble the Schlenk line apparatus under an inert atmosphere. All glassware must be rigorously dried to prevent decomposition of the reagents and product.
- Reagent Preparation:
  - Prepare a solution of  $\text{LiAlH}_4$  in anhydrous diethyl ether or THF in a Schlenk flask.
  - In a separate Schlenk flask, prepare a solution of  $\text{AlCl}_3$  in the same anhydrous solvent.
- Reaction:
  - Slowly add the  $\text{AlCl}_3$  solution to the stirred  $\text{LiAlH}_4$  solution at a controlled temperature (typically 0 °C to room temperature). The reaction is as follows:  $3 \text{ LiAlH}_4 + \text{AlCl}_3 \rightarrow 4 \text{ AlH}_3 + 3 \text{ LiCl}$
  - The aluminum hydride will precipitate from the solution along with lithium chloride.
- Isolation and Purification:

- The precipitate is a mixture of  $\text{AlH}_3$  and  $\text{LiCl}$ . The  $\text{LiCl}$  can be removed by washing with the ether solvent.
- The resulting solvated  $\text{AlH}_3$  is then filtered under an inert atmosphere.
- Desolvation:
  - To obtain the stable  $\alpha$ - $\text{AlH}_3$  polymorph, the solvated product must be carefully desolvated. [8] This is a critical step and is sensitive to temperature and time.[8]
  - The material is typically dried under vacuum with gentle heating (e.g., 60-70°C).[8] The specific conditions will determine which polymorph of  $\text{AlH}_3$  is formed.[1][8]

Safety Note: Aluminum hydride is pyrophoric when freshly prepared and can react violently with water and air.[8] All manipulations must be performed under a strict inert atmosphere.

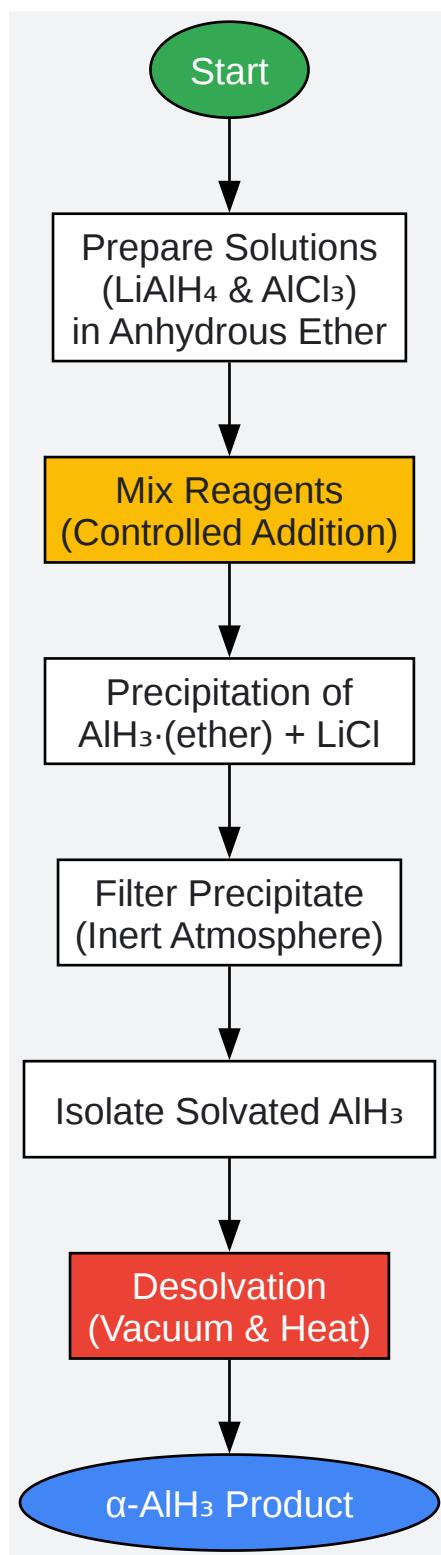
## Protocol 2: Characterization of Hydrogen Desorption from $\text{AlH}_3$

This protocol outlines the use of a Sievert-type apparatus to measure the hydrogen desorption properties of an  $\text{AlH}_3$  sample.


Apparatus:

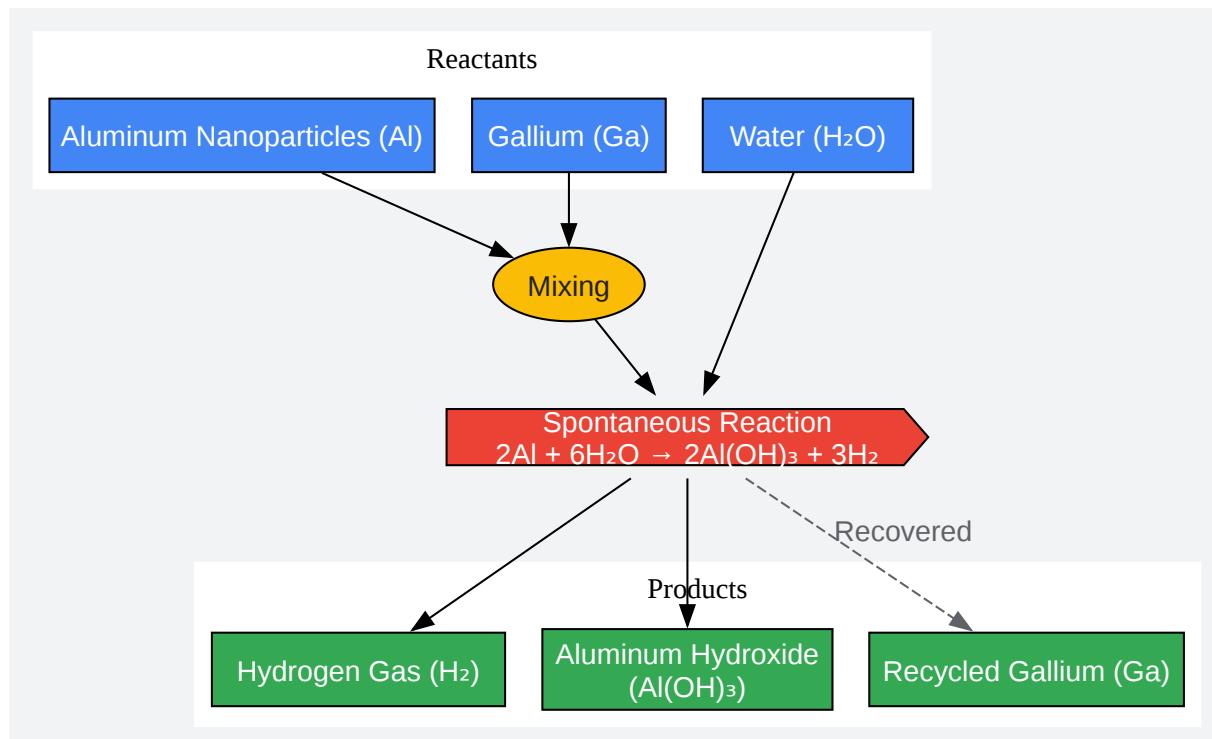
- Sievert-type volumetric apparatus
- Sample holder
- Vacuum pump
- Temperature controller/furnace
- Pressure transducers
- Mass flow controller (optional)

Procedure:


- Sample Preparation: Load a known mass of the  $\text{AlH}_3$  sample into the sample holder inside an inert atmosphere glovebox.
- System Evacuation: Attach the sample holder to the Sievert apparatus and evacuate the system to a high vacuum to remove any residual air and moisture.
- Isothermal Desorption:
  - Heat the sample to a desired temperature (e.g., 100 °C) and maintain it.
  - Monitor the pressure increase in the calibrated volume of the apparatus as the sample decomposes and releases hydrogen:  $\text{AlH}_3(\text{s}) \rightarrow \text{Al}(\text{s}) + 3/2 \text{ H}_2(\text{g})$
  - Record the pressure, temperature, and time data.
- Data Analysis:
  - Use the ideal gas law (or a more precise equation of state) to calculate the moles of hydrogen released at each time point from the pressure and volume data.
  - Plot the amount of hydrogen released (often in wt.%) as a function of time to determine the desorption kinetics.
  - Repeat the experiment at different temperatures to determine the activation energy for decomposition.
- Pressure-Composition-Temperature (PCT) Analysis:
  - To determine thermodynamic properties, perform desorption measurements at various temperatures and pressures to construct a PCT (or van't Hoff) plot. This allows for the calculation of the enthalpy and entropy of the desorption reaction.

## Visualizations




[Click to download full resolution via product page](#)

Caption: Conceptual workflow for a reversible hydrogen storage system based on aluminum hydride.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the chemical synthesis of  $\alpha$ -Aluminum Hydride ( $\alpha$ -AlH<sub>3</sub>).



[Click to download full resolution via product page](#)

Caption: Logical relationship for on-demand hydrogen generation from an Aluminum-Gallium composite and water.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Stability of Hydrogen Storage Material Aluminum Hydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hydrogen.energy.gov [hydrogen.energy.gov]
- 4. Recent developments in aluminum-based hydrides for hydrogen storage | MRS Bulletin | Cambridge Core [cambridge.org]
- 5. US6726892B1 - Advanced aluminum alloys for hydrogen storage - Google Patents [patents.google.com]
- 6. Easy Aluminum Nanoparticles for Rapid, Efficient Hydrogen Generation from Water | Lab Manager [labmanager.com]
- 7. Easy aluminum nanoparticles for rapid, efficient hydrogen generation from water - "We don't need any energy input, and it bubbles hydrogen like crazy. I've never seen anything like it" [chemeurope.com]
- 8. hydrogen.energy.gov [hydrogen.energy.gov]
- 9. genesisnanotech.wordpress.com [genesisnanotech.wordpress.com]
- 10. pv-magazine.com [pv-magazine.com]
- 11. energy.gov [energy.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Aluminum-Based Materials for Hydrogen Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1238714#application-of-dialuminium-in-hydrogen-storage]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)